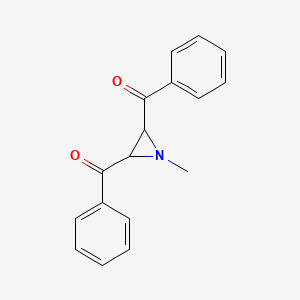
(1-Methylaziridine-2,3-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(fenilmetanona) (1-metilaziridin-2,3-diilo) es un compuesto orgánico con la fórmula molecular C17H15NO2 y un peso molecular de 265.31 g/mol . Este compuesto se caracteriza por la presencia de un anillo de metilaziridina y dos grupos fenilmetanona, lo que lo convierte en una estructura única en la química orgánica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Bis(fenilmetanona) (1-metilaziridin-2,3-diilo) generalmente implica la reacción de derivados de aziridina con cloruro de benzoílo en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como trietilamina, para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de Bis(fenilmetanona) (1-metilaziridin-2,3-diilo) sigue rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados ayuda a escalar el proceso de producción de manera eficiente .
Análisis De Reacciones Químicas
Tipos de reacciones
Bis(fenilmetanona) (1-metilaziridin-2,3-diilo) experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el anillo de aziridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de aziridina sustituidos.
Aplicaciones Científicas De Investigación
Bis(fenilmetanona) (1-metilaziridin-2,3-diilo) tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de Bis(fenilmetanona) (1-metilaziridin-2,3-diilo) implica su interacción con dianas moleculares específicas. Se sabe que el anillo de aziridina reacciona con nucleófilos, lo que lleva a la formación de enlaces covalentes con biomoléculas. Esta interacción puede interrumpir los procesos celulares y provocar diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de aziridina: Compuestos que contienen el anillo de aziridina.
Derivados de benzoílo: Compuestos que contienen el grupo benzoílo.
Singularidad
Bis(fenilmetanona) (1-metilaziridin-2,3-diilo) es único debido a la presencia tanto del anillo de metilaziridina como de los grupos fenilmetanona. Esta combinación confiere propiedades químicas y biológicas distintas al compuesto, lo que lo hace valioso para diversas aplicaciones .
Propiedades
Número CAS |
93315-63-0 |
|---|---|
Fórmula molecular |
C17H15NO2 |
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(3-benzoyl-1-methylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NO2/c1-18-14(16(19)12-8-4-2-5-9-12)15(18)17(20)13-10-6-3-7-11-13/h2-11,14-15H,1H3 |
Clave InChI |
HSDGNPWURFBUPT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(C1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


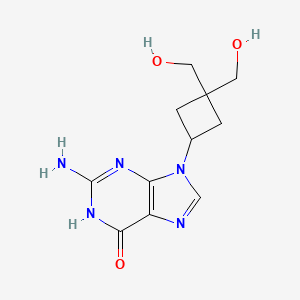

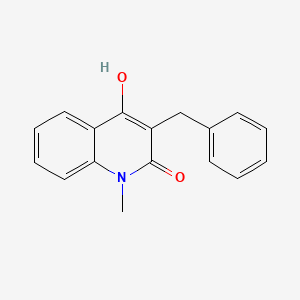


![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
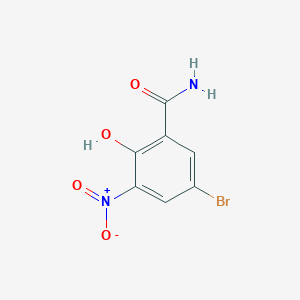


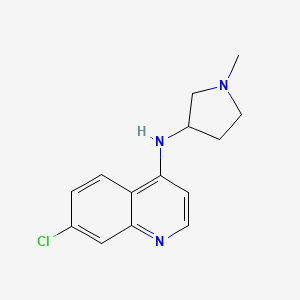
![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)

![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)

